Cas no 55151-96-7 (2-(5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid)
2-(5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetic acid
- (5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid
- PXSGMGFLCWXLJN-UHFFFAOYSA-N
- 5-methyl-1,2,4-oxadiazol-3-yl-acetic acid
- 5-methyl-1,2,4-oxadiazol-3-yl acetic acid
- (5-Methyl-1,2,4-oxadiazol-3-yl)aceticacid
- SCHEMBL11552671
- DA-04940
- MFCD11584225
- SY124446
- CS-0037531
- 55151-96-7
- AKOS006318119
- NS-01091
- 2-(5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid
-
- MDL: MFCD11584225
- Inchi: 1S/C5H6N2O3/c1-3-6-4(7-10-3)2-5(8)9/h2H2,1H3,(H,8,9)
- InChI Key: PXSGMGFLCWXLJN-UHFFFAOYSA-N
- SMILES: O1C(C)=NC(CC(=O)O)=N1
Computed Properties
- Exact Mass: 142.03784206g/mol
- Monoisotopic Mass: 142.03784206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 139
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 76.2
- XLogP3: 0
2-(5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB455092-250 mg |
(5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid; 95% |
55151-96-7 | 250mg |
€314.00 | 2023-04-22 | ||
| Chemenu | CM322409-250mg |
(5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid |
55151-96-7 | 95%+ | 250mg |
$*** | 2023-05-30 | |
| Chemenu | CM322409-1g |
(5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid |
55151-96-7 | 95%+ | 1g |
$*** | 2023-05-30 | |
| ChemScence | CS-0037531-100mg |
2-(5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid |
55151-96-7 | ≥98.0% | 100mg |
$96.0 | 2022-04-27 | |
| ChemScence | CS-0037531-250mg |
2-(5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid |
55151-96-7 | ≥98.0% | 250mg |
$160.0 | 2022-04-27 | |
| ChemScence | CS-0037531-1g |
2-(5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid |
55151-96-7 | ≥98.0% | 1g |
$400.0 | 2022-04-27 | |
| Chemenu | CM322409-1g |
(5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid |
55151-96-7 | 95% | 1g |
$664 | 2021-08-18 | |
| Chemenu | CM322409-500mg |
(5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid |
55151-96-7 | 95%+ | 500mg |
$*** | 2023-05-30 | |
| Chemenu | CM322409-5g |
(5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid |
55151-96-7 | 95%+ | 5g |
$*** | 2023-05-30 | |
| Chemenu | CM322409-10g |
(5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid |
55151-96-7 | 95%+ | 10g |
$*** | 2023-05-30 |
2-(5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 2-(5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid
Introduction to 2-(5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid (CAS No. 55151-96-7)
2-(5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid, with the CAS number 55151-96-7, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities and potential therapeutic applications. The structure of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid features a unique combination of functional groups that contribute to its chemical and biological properties.
The molecular formula of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid is C6H8N2O3, and it has a molecular weight of approximately 148.13 g/mol. The compound is characterized by its carboxylic acid group and a 5-methyl-1,2,4-oxadiazole ring. The presence of these functional groups imparts specific chemical reactivity and solubility properties, making it a valuable building block in the synthesis of more complex molecules.
In recent years, 2-(5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid has been extensively studied for its potential as a lead compound in drug discovery. One of the key areas of interest is its anti-inflammatory properties. Research has shown that this compound can effectively inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings have significant implications for the development of new anti-inflammatory drugs that could be used to treat conditions like arthritis and other inflammatory diseases.
Beyond its anti-inflammatory effects, 2-(5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid has also been explored for its potential antitumor activities. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast cancer and colon cancer. The mechanism behind this activity is thought to involve the modulation of signaling pathways that control cell proliferation and survival. These findings suggest that 2-(5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid could serve as a promising candidate for further development in oncology.
The pharmacokinetic properties of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid have also been investigated to assess its suitability as a therapeutic agent. Preclinical studies have shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile. Additionally, it has demonstrated low toxicity in animal models, which is an important consideration for drug development.
In the context of medicinal chemistry, 2-(5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid serves as a valuable scaffold for the design and synthesis of novel compounds with enhanced biological activities. Researchers have used this compound as a starting point to develop derivatives with improved potency and selectivity. For example, modifications to the carboxylic acid group or the oxadiazole ring have led to compounds with enhanced anti-inflammatory or antitumor properties.
The synthetic accessibility of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid is another factor that contributes to its appeal in pharmaceutical research. Various synthetic routes have been developed to produce this compound efficiently and on a large scale. These methods typically involve multistep reactions that include the formation of the oxadiazole ring and subsequent functional group transformations. The ability to synthesize this compound in high yields and purity is crucial for its use in drug discovery programs.
In conclusion, 2-(5-Methyl-1,2,4-oxadiazol-3-y)acetic acid (CAS No. 55151-96-) is a multifunctional organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new applications and insights into the mechanisms underlying its biological effects.
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